4-(2-ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane is a heterocyclic compound that features a thiazepane ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethoxypyridine-3-carboxylic acid with a thiazepane derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be used as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced alcohols, and substituted pyridine derivatives .
Scientific Research Applications
4-(2-Ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets. The pyridine moiety can interact with enzymes or receptors, modulating their activity. The thiazepane ring may contribute to the compound’s binding affinity and specificity. Pathways involved include inhibition of microbial enzymes or modulation of signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane
- 4-(2-Methoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane
- 4-(2-Ethoxypyridine-3-carbonyl)-7-phenyl-1,4-oxazepane
Uniqueness
4-(2-Ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane is unique due to the presence of both the ethoxypyridine and thiazepane moieties, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2-ethoxypyridin-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-23-18-16(9-6-11-20-18)19(22)21-12-10-17(24-14-13-21)15-7-4-3-5-8-15/h3-9,11,17H,2,10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVPBEGCPDIKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.